2,6-Dihydroxy-4-methylbenzaldehyde
Overview
Description
2,6-Dihydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is known for its distinctive structure, featuring two hydroxyl groups and a methyl group attached to a benzaldehyde core. This compound is often found as a yellow to dark yellow crystalline powder and is slightly soluble in water but more soluble in organic solvents like methanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxy-4-methylbenzaldehyde typically involves the hydroxylation of 4-methylbenzaldehyde. One common method includes the use of chloromethylation followed by hydrolysis. The process can be summarized as follows:
Chloromethylation: 4-methylbenzaldehyde reacts with formaldehyde and hydrochloric acid to form 2-chloromethyl-4-methylbenzaldehyde.
Hydrolysis: The chloromethylated product is then hydrolyzed to introduce hydroxyl groups, resulting in this compound.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used for esterification reactions.
Major Products:
Oxidation: 2,6-Dihydroxy-4-methylbenzoic acid.
Reduction: 2,6-Dihydroxy-4-methylbenzyl alcohol.
Substitution: Various esters or ethers depending on the reagents used.
Scientific Research Applications
2,6-Dihydroxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It serves as a precursor in the manufacture of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dihydroxy-4-methylbenzaldehyde exerts its effects is largely dependent on its functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the methyl group, which can affect its reactivity and solubility.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a second hydroxyl group, giving it different chemical properties and applications.
2,6-Dihydroxybenzoic acid: Similar structure but with a carboxyl group instead of an aldehyde group, leading to different reactivity and uses.
Uniqueness: 2,6-Dihydroxy-4-methylbenzaldehyde’s unique combination of functional groups (two hydroxyl groups and one aldehyde group) and its methyl substitution make it particularly useful in specific synthetic pathways and applications where other similar compounds might not be as effective .
Properties
IUPAC Name |
2,6-dihydroxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)6(4-9)8(11)3-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASONGFGOLHLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200574 | |
Record name | 2,6-Dihydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-37-4 | |
Record name | Benzaldehyde, 2,6-dihydroxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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